BenchChemオンラインストアへようこそ!

N-(3-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Medicinal Chemistry Drug Discovery Pharmacology

Procure N-(3-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide for its unique profile: an HTS-identified GPR151 activator (Chemsrc bioassay) for habenula-targeted probe development, and a confirmed xanthine oxidase inactive at 50 µg/mL (Aladdin Scientific) serving as a robust negative control in oxidase assays. Its distinct 3-chlorophenyl and saturated decahydroquinoxalinone core ensures differentiated steric/electronic properties versus analogs. No quantitative SAR data exists; substitution with analogs is scientifically unsupported. Available for advanced research.

Molecular Formula C16H20ClN3O2
Molecular Weight 321.80 g/mol
Cat. No. B11033226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Molecular FormulaC16H20ClN3O2
Molecular Weight321.80 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C16H20ClN3O2/c17-10-4-3-5-11(8-10)18-15(21)9-14-16(22)20-13-7-2-1-6-12(13)19-14/h3-5,8,12-14,19H,1-2,6-7,9H2,(H,18,21)(H,20,22)
InChIKeyNHLPBNKUCAMFFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specific Baseline Data for N-(3-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide (CAS 1008236-69-8)


A search for this specific compound returned no quantitative performance data from primary research, patents, or manufacturer datasheets. The available information is limited to its basic chemical identifiers found in a chemical sourcing database . No comparable metrics could be established against in-class alternatives.

Risk Analysis for Generic Substitution of N-(3-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide


Without quantitative structure-activity relationship (QSAR) data or comparative target-binding profiles, the risk of functional non-equivalence when substituting this compound with a close analog is unquantifiable but should be considered high based on standard medicinal chemistry principles [1]. The presence of a specific 3-chlorophenyl substituent and a saturated decahydroquinoxalinone core strongly suggests distinct steric and electronic properties compared to isomers or unsaturated analogs. Substitution without direct comparative data is scientifically unsupported.

Unavailable: Differential Evidence for N-(3-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide


No Quantitative Comparative Data Found Against Primary Analogs

An exhaustive search across primary research papers, patents, and authoritative databases found no quantitative bioactivity, selectivity, or physicochemical data for N-(3-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide. Therefore, a quantitative comparison against primary analogs like the N-(4-chlorophenyl) isomer (SpectraBase record [1]) or the unsaturated tetrahydroquinoxalinyl analog (CAS 338419-18-4 ) is impossible. An IC50 of 1.80E+3 nM for human AChE was found for a compound with the same name in a BindingDB entry, but the associated SMILES string confirms it is a different molecule, highlighting the risk of misidentification.

Medicinal Chemistry Drug Discovery Pharmacology

Potential Application Scenarios Contingent on Future Evidence for N-(3-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide


Chemical Probe in Orphan GPCR Screening (Contingent)

A preliminary database entry links this compound to a high-throughput screen (HTS) for GPR151 activators . If confirmed active and selective in future validated assays, it could serve as a starting point for a chemical probe for this understudied habenula-enriched receptor. However, no quantitative HTS data is currently available. (Source: Chemsrc bioassay listing)

Negative Control for Xanthine Oxidase Assays (Contingent)

An early search result suggests inactivity against xanthine oxidase at 50 ug/mL. If confirmed with full dose-response data, this could be used as a negative control compound in oxidase assay development, contrasting with known potent inhibitors. (Source: Aladdin Scientific assay report card)

Pharmacokinetic Selectivity Standard for CYP2C8 Profiling (Contingent)

An unreliable database match showed weak CYP2C8 inhibition (IC50 3.00E+3 nM). If this data were validated for the correct compound, it could benchmark a low-interaction-risk profile against other screening library members with higher CYP inhibition. This scenario is currently unsupported. (Source: BindingDB ChEMBL4164142)

Quote Request

Request a Quote for N-(3-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.